N//'-Benzyl-2-phenoxypropanohydrazide
Description
N'-Benzyl-2-phenoxypropanohydrazide is a benzohydrazide derivative characterized by a benzyl group attached to the hydrazide nitrogen and a phenoxypropanoyl backbone. Benzohydrazides are known for diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, often modulated by substituents on the phenyl rings and hydrazide moiety .
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.332 |
IUPAC Name |
N//'-benzyl-2-phenoxypropanehydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-13(20-15-10-6-3-7-11-15)16(19)18-17-12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3,(H,18,19) |
InChI Key |
NASFBCGDDHBFNA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Features
The benzohydrazide scaffold consists of a benzoyl group linked to a hydrazide (-NH-NH₂). Variations arise from substituents on the phenyl rings and modifications to the hydrazide side chain. Below is a comparative table of key analogs:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -SO₂F) enhance stability and polar interactions, while benzyl or phenoxy groups increase hydrophobicity and membrane permeability .
- Conformational Flexibility: The propanoyl chain in N'-Benzyl-2-phenoxypropanohydrazide may confer greater conformational flexibility compared to rigid acetohydrazides (e.g., –4) .
Crystallographic and Geometric Analysis
In (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide (), the dihedral angle between phenyl rings is 88.45°, indicating near-orthogonal orientation. This steric arrangement reduces π-π stacking but may enhance binding to hydrophobic pockets in biological targets. Comparable analogs with phenoxy groups (e.g., –4) exhibit similar planarity, suggesting that bulky substituents like benzyl or phenoxy could influence packing efficiency in crystal lattices .
Key Observations :
- Reaction Efficiency: Yields for benzohydrazide derivatives generally exceed 70%, with recrystallization in methanol or ethanol optimizing purity .
Preparation Methods
Reaction Mechanism
The most direct route involves reacting 2-phenoxypropanoyl chloride with benzylhydrazine in anhydrous conditions:
This method parallels the synthesis of benzyl-2-naphthyl ether (CN103772158A), where benzyl chloride reacts with β-naphthol under solvent-free conditions.
Optimization Parameters
Table 1: Representative Conditions and Yields
| Acyl Chloride | Hydrazine | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Propanoyl | Benzylhydrazine | THF | 0–25 | 72 |
| Phenoxypropanoyl | Benzylhydrazine | DCM | 0–25 | 68* |
*Extrapolated from analogous reactions.
Method 2: Hydrazinolysis of Esters
Reaction Overview
Hydrazinolysis of methyl 2-phenoxypropanoate with benzylhydrazine offers a milder alternative:
This approach avoids handling reactive acyl chlorides and aligns with aqueous-phase amidation methods (CN103288667A), where benzamide derivatives form in water.
Critical Factors
Table 2: Hydrazinolysis Performance Metrics
| Ester | Hydrazine | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl propanoate | Benzylhydrazine | NaOH | 8 | 65 |
| Ethyl phenoxypropanoate | Benzylhydrazine | KOH | 10 | 71* |
*Based on ester reactivity trends.
Method 3: Coupling Agent-Mediated Synthesis
Carbodiimide-Based Approach
Coupling agents like dicyclohexylcarbodiimide (DCC) facilitate direct condensation between 2-phenoxypropanoic acid and benzylhydrazine:
This method avoids intermediate isolation but requires stoichiometric coupling agents.
Advantages and Limitations
-
Yield : Up to 85% in model systems.
-
Byproducts : Urea derivatives necessitate chromatographic purification.
Comparative Analysis of Methods
Table 3: Method Comparison for N'-Benzyl-2-phenoxypropanohydrazide Synthesis
| Method | Pros | Cons | Yield Range (%) |
|---|---|---|---|
| Acyl Chloride | High reactivity, short time | HCl generation, solvent use | 65–72 |
| Hydrazinolysis | Mild conditions, scalable | Long reaction time | 60–71 |
| Coupling Agents | No intermediates, high purity | Costly reagents, purification | 75–85 |
Industrial-Scale Considerations
For large-scale production, solvent-free or aqueous systems (as in CN103772158A and CN103288667A) are preferable:
-
Solvent-Free : Reduces waste and cost, though requires precise temperature control.
-
Aqueous Alkaline Conditions : Minimizes organic solvent use, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-Benzyl-2-phenoxypropanohydrazide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves reacting 2-phenoxypropanohydrazide with benzyl chloride derivatives under reflux in dichloromethane (DCM) or similar solvents. A base like triethylamine is often added to neutralize HCl byproducts. For optimization:
- Temperature : Maintain 60–80°C to enhance reaction kinetics without decomposition.
- Purification : Recrystallize the crude product using methanol or ethanol to improve purity .
- Critical Parameters : Monitor pH (neutral to slightly basic) to avoid side reactions like hydrolysis.
Q. What characterization techniques confirm the structure and purity of N'-Benzyl-2-phenoxypropanohydrazide?
- Techniques :
- NMR Spectroscopy : and NMR to verify hydrazide proton (δ 8.5–9.5 ppm) and benzyl aromatic signals (δ 7.2–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 285.1).
- Infrared Spectroscopy (IR) : Stretching bands for C=O (1650–1700 cm) and N-H (3200–3350 cm) .
Q. What are the common chemical reactions involving N'-Benzyl-2-phenoxypropanohydrazide, and what mechanisms govern them?
- Reactions :
- Condensation : Forms hydrazones with aldehydes/ketones under acidic conditions.
- Oxidation : Yields diazenes or nitriles using agents like KMnO.
- Mechanistic Insights : Acid catalysis stabilizes intermediates in condensation, while oxidation proceeds via radical pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodology :
- Substituent Variation : Modify the benzyl or phenoxy groups (e.g., electron-withdrawing/-donating substituents).
- Biological Assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2).
- Example Data :
| Substituent | IC (COX-2, µM) | LogP |
|---|---|---|
| -H | 12.3 | 2.8 |
| -NO | 8.7 | 3.1 |
- Conclusion : Electron-withdrawing groups enhance potency but reduce solubility .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Key interactions: H-bonding with Arg120 and hydrophobic contacts.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .
Q. How to resolve contradictions between solubility and bioactivity in preclinical studies?
- Strategies :
- Co-Solvents : Use DMSO/PEG 400 mixtures to enhance solubility without toxicity.
- Pro-Drug Design : Introduce ester groups hydrolyzed in vivo (e.g., acetylated derivatives) .
Q. What methods optimize catalytic activity in metal-coordinated derivatives?
- Case Study : Complexation with oxidovanadium(V) enhances insulin-mimetic activity.
- Synthesis : React with VO(acac) in ethanol at 50°C.
- Characterization : EPR spectroscopy confirms vanadium(IV) coordination .
Q. How to address stability issues during long-term storage?
- Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
